molecular formula C21H18N2O3S B1670929 Dptip CAS No. 351353-48-5

Dptip

Cat. No.: B1670929
CAS No.: 351353-48-5
M. Wt: 378.4 g/mol
InChI Key: JMXVHYPSBANVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent and selective inhibitor of sphingomyelin phosphodiesterase (N-SMase2) with an IC50 of 30 nM . It does not inhibit related enzymes such as alkaline phosphatase, phosphomonoesterase, or acid sphingomyelinase . This compound has been shown to inhibit the release of extracellular vesicles (EVs) in primary astrocyte cultures and in vivo .


Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O3S . It has a molecular weight of 378.45 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble up to 100 mM in DMSO . .

Scientific Research Applications

1. Excited-State Proton Transfer (ESPT) Studies

  • Research Application : The study of excited-state intramolecular proton transfer (ESIPT) processes in hydroxy imidazoles like dpip and dptip is crucial in understanding the dynamics of proton transfer in biological and chemical systems. These compounds exhibit unique fluorescence properties due to ESPT processes, providing insights into various chemical and biological phenomena.
  • Relevant Findings : The ESPT process in this compound has been extensively studied using emission spectroscopy. It was discovered that distinct ground state rotamers are responsible for the normal and tautomer emissions observed in these compounds. Theoretical studies, including DFT calculations, have been performed to understand the energy, dipole moment, and charge distribution in these compounds' excited states.
  • Implications : Understanding ESPT in this compound contributes to the development of fluorescent probes, biological imaging technologies, and organic optoelectronic materials.
  • Reference : (Jayabharathi et al., 2011).

2. Unraveling Mechanisms of ESPT Reactions

  • Research Application : Advanced theoretical studies on excited-state proton transfer (ESPT) systems, including this compound, have led to significant progress in understanding the mechanisms underlying these reactions.
  • Relevant Findings : These studies have provided critical insights into the reaction mechanisms, transition state geometries, energy barriers, and potential energy surfaces (PES) of ESPT reactions. This knowledge is key to understanding the detailed mechanisms of ESPT reactions, which are important in various chemical and biological systems.
  • Implications : Theoretical studies on this compound and other ESPT systems have implications for designing new ESPT chemosensors and understanding fluorescent materials' properties.
  • Reference : (Zhou & Han, 2018).

3. Deep Pressure Touch (DPT) in Therapeutic Applications

  • Research Application : Although not directly related to the chemical compound this compound, studies on deep pressure touch (DPT) have been conducted to understand its effects on anxiety and hyperactivity. This application is relevant in therapeutic contexts, particularly in occupational therapy.
  • Relevant Findings : Research indicates that DPT can result in subjective relaxation and may be particularly effective for individuals with high trait anxiety. This has implications for developing therapeutic techniques for managing anxiety and hyperactivity.
  • Implications : The research on DPT in therapeutic settings contributes to our understanding of non-pharmacological interventions for anxiety and hyperactivity disorders.
  • Reference : (Krauss, 1987).

Mechanism of Action

Target of Action

DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .

Mode of Action

This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .

Pharmacokinetics

This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .

Result of Action

The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .

Safety and Hazards

DPTIP is intended for research use only and not for human or veterinary use . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Future Directions

DPTIP has shown promise in regulating astrocyte-peripheral immune communication following brain inflammation . Future research could focus on further optimizing this compound for specific therapeutic purposes . For instance, one study mentioned the conjugation of this compound to hydroxyl-PAMAM-dendrimer nanoparticles to improve brain delivery . This approach showed robust inhibition of the spread of pTau in an AAV-pTau propagation model .

Properties

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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